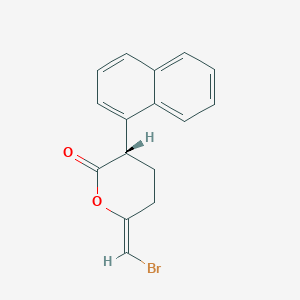

(S)-Bromoenol lactone

Description

Properties

IUPAC Name |

(3S,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCSFWXCMTYOI-PABFRNLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\Br)/OC(=O)[C@@H]1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347818 | |

| Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478288-94-7 | |

| Record name | (3S,6E)-6-(Bromomethylene)-3-(1-naphthyl)tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Bromoenol Lactone: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Bromoenol lactone ((S)-BEL) is a potent, irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2β (iPLA2β). Its mode of action involves a "suicide" mechanism whereby the enzyme's own catalytic activity transforms (S)-BEL into a reactive intermediate that covalently modifies and inactivates the enzyme. This technical guide provides an in-depth exploration of the mechanism of action of this compound, including its primary target, off-target effects, and the downstream consequences of its inhibitory activity. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology, cell biology, and drug development.

Core Mechanism of Action: Suicide Inhibition of iPLA2β

The primary molecular target of this compound is the Group VIA calcium-independent phospholipase A2, commonly known as iPLA2β. This enzyme plays a crucial role in cellular signaling and membrane homeostasis by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid and a lysophospholipid.

(S)-BEL acts as a suicide inhibitor. The catalytic serine residue within the active site of iPLA2β attacks the lactone ring of (S)-BEL, leading to its hydrolysis. This process generates a highly reactive bromomethyl keto acid intermediate. This intermediate then rapidly alkylates nearby cysteine residues on the iPLA2β enzyme, forming a stable thioether bond and rendering the enzyme irreversibly inactive.

dot

Caption: Suicide inhibition of iPLA2β by this compound.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified against various phospholipase A2 isoforms and other potential off-targets. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Target Enzyme | Inhibitor | IC50 Value | Reference |

| Calcium-independent Phospholipase A2β (iPLA2β) | This compound | ~2 µM | [1] |

| Calcium-independent Phospholipase A2γ (iPLA2γ) | This compound | ~20 µM (estimated) | [1] |

| Calcium-independent Phospholipase A2γ (iPLA2γ) | (R)-Bromoenol lactone | ~0.6 µM | [2][3] |

| Cytosolic Phospholipase A2 (cPLA2) | This compound | > 2 mM | [1] |

| Phosphatidate Phosphohydrolase-1 (PAP-1) | Bromoenol lactone (racemic) | ~8 µM | [4] |

(S)-BEL is reported to be 10-fold selective for iPLA2β over iPLA2γ. The IC50 for (S)-BEL against iPLA2γ is estimated based on its IC50 for iPLA2β.

Downstream Signaling Consequences of iPLA2β Inhibition

By inhibiting iPLA2β, this compound blocks the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Therefore, (S)-BEL can effectively attenuate inflammatory responses.

dot

Caption: Inhibition of iPLA2β by (S)-BEL blocks downstream inflammatory pathways.

Off-Target Effects and Cellular Consequences

While this compound is a valuable tool for studying the role of iPLA2β, it is important to consider its potential off-target effects.

-

Inhibition of Phosphatidate Phosphohydrolase-1 (PAP-1): Racemic bromoenol lactone has been shown to inhibit PAP-1, an enzyme involved in lipid metabolism. This can lead to alterations in cellular signaling and lipid composition.[4]

-

Induction of Apoptosis: At higher concentrations and with prolonged exposure, bromoenol lactone can induce programmed cell death (apoptosis) in various cell types. This effect may be independent of its action on iPLA2β.

-

Inhibition of Voltage-Gated Ca2+ Channels: Bromoenol lactone has been reported to inhibit voltage-gated calcium channels, which could have broad physiological implications.

dot

Caption: Off-target effects of this compound.

Experimental Protocols

iPLA2 Activity Assay using a Radiolabeled Substrate

This protocol describes a method to measure iPLA2 activity in cell lysates using a radiolabeled phospholipid substrate and to assess the inhibitory effect of this compound.

Materials:

-

Cell lysate containing iPLA2β

-

This compound stock solution (in DMSO)

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EGTA, 1 mM DTT)

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1)

Procedure:

-

Prepare cell lysates from control and (S)-BEL-treated cells.

-

Pre-incubate the cell lysate with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the radiolabeled phospholipid substrate to the lysate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol:heptane:1N H2SO4, 40:10:1).

-

Extract the lipids by adding water and heptane, followed by vortexing and centrifugation.

-

Spot the organic phase onto a TLC plate and develop the chromatogram to separate the free fatty acid from the unhydrolyzed phospholipid.

-

Visualize the spots (e.g., using iodine vapor), scrape the corresponding silica gel into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the iPLA2 activity as the amount of radiolabeled fatty acid released per unit of time per amount of protein.

dot

References

- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 2. (R)-Bromoenol lactone - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Bromoenol Lactone as a Serine Protease Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of (S)-Bromoenol lactone (BEL) and its role as a serine protease inhibitor. While BEL is more widely recognized for its potent, irreversible inhibition of calcium-independent phospholipase A2 (iPLA2), it also functions as a mechanism-based inhibitor of specific serine proteases, with chymotrypsin being the most notable example. This document details the mechanism of action, target selectivity, available quantitative data, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound is a haloenol lactone that has been a subject of interest for its enzyme-inhibitory properties. Originally explored for its activity against serine proteases, its primary application in research has shifted towards its more potent effects on iPLA2. Nevertheless, its capacity to irreversibly inhibit chymotrypsin through a "suicide" mechanism makes it a valuable tool for probing the function of this and potentially other serine proteases in various biological contexts.

Mechanism of Action

This compound functions as a mechanism-based, irreversible inhibitor of chymotrypsin. The inhibition process is initiated when the catalytically active serine residue in the protease's active site performs a nucleophilic attack on the lactone's carbonyl group. This results in the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate. This acylation step unmasks a highly reactive bromomethyl ketone moiety, which then rapidly alkylates a nearby nucleophilic residue within the active site, leading to the permanent inactivation of the enzyme.

Caption: Irreversible inhibition of chymotrypsin by (S)-BEL.

Target Selectivity

The primary and most potent target of this compound is the β isoform of calcium-independent phospholipase A2 (iPLA2β). Its inhibitory activity against serine proteases is comparatively less potent and more selective. To date, α-chymotrypsin is the most extensively documented serine protease target for BEL. There is a notable lack of comprehensive data regarding the inhibitory effects of (S)-BEL on other major serine proteases such as trypsin and elastase, suggesting a degree of specificity dictated by the architecture of the enzyme's active site.

Quantitative Inhibition Data

The available quantitative data on the inhibition of serine proteases by this compound is limited. The table below summarizes the known inhibition constant for chymotrypsin. For comparative purposes, the IC50 value for its primary target, iPLA2β, is also presented.

| Target Enzyme | Inhibitor | Ki | IC50 | Reference |

| α-Chymotrypsin | Bromoenol lactone | 636 nM | - | [1] |

| iPLA2β | This compound | - | 2 µM | [2][3][4][5] |

Note: The Ki value for α-chymotrypsin was determined for the racemic mixture of bromoenol lactone.

Experimental Protocols

Enantioselective Synthesis of this compound

Detailed, step-by-step protocols for the enantioselective synthesis of this compound are not widely available in peer-reviewed literature. However, general strategies for the asymmetric synthesis of chiral lactones can be adapted. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to achieve the desired stereochemistry of the lactone core, followed by a halolactonization or a related bromination step.

Serine Protease Inhibition Assay: A General Protocol

The following protocol outlines a general method for determining the inhibitory potency of this compound against a serine protease like chymotrypsin.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (BEL)

-

Chromogenic or fluorogenic substrate for chymotrypsin (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO) for dissolving BEL

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in the assay buffer.

-

Prepare a stock solution of (S)-BEL in DMSO and create a dilution series.

-

Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO) and dilute it in the assay buffer to the desired working concentration.

-

-

Assay Execution:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the (S)-BEL dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add the α-chymotrypsin solution to all wells to initiate the pre-incubation.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

-

Plot the initial velocity as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

To determine the kinetic parameters for irreversible inhibition (k_inact and K_I), perform a time-dependent inhibition study by varying the pre-incubation time at different inhibitor concentrations.

-

Caption: Workflow for a serine protease inhibition assay.

Signaling Pathways

The direct downstream signaling consequences of chymotrypsin inhibition by this compound are not well-defined in the literature. However, chymotrypsin is known to play a role in signaling by activating Protease-Activated Receptors (PARs). By cleaving the N-terminal domain of these G protein-coupled receptors, chymotrypsin exposes a tethered ligand that initiates downstream signaling cascades. These pathways are implicated in a variety of cellular processes, including inflammation, pain perception, and tissue remodeling. Therefore, inhibition of chymotrypsin by (S)-BEL could potentially modulate these PAR-mediated signaling events.

Caption: Potential modulation of PAR signaling by (S)-BEL.

Conclusion

This compound serves as a valuable, albeit less commonly utilized, tool for the study of serine proteases, particularly chymotrypsin. Its mechanism-based irreversible inhibition provides a means to probe the function of this enzyme in various biological systems. While its primary role in the laboratory remains as a potent inhibitor of iPLA2, the information and protocols provided in this guide are intended to facilitate further investigation into its effects on serine proteases and the downstream cellular consequences. A more thorough characterization of its inhibitory profile against a wider array of serine proteases is warranted to fully understand its selectivity and potential as a pharmacological agent.

References

- 1. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Enol lactone inhibitors of serine proteases. The effect of regiochemistry on the inactivation behavior of phenyl-substituted (halomethylene)tetra- and -dihydrofuranones and (halomethylene)tetrahydropyranones toward alpha-chymotrypsin: stable acyl enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of human neutrophil elastase by ICI 200,355 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Bromoenol Lactone: Discovery, Synthetic Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoenol lactone (BEL) has emerged as a critical tool for researchers investigating the role of specific phospholipases in cellular signaling pathways. Initially identified as a potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), its synthetic origin and mechanism-based inactivation have made it an invaluable probe in cell biology and pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of bromoenol lactone, with a focus on its application in research and drug development.

Discovery and Synthetic Origin

Bromoenol lactone is not a naturally occurring compound but was developed as a part of a class of enzyme-activated irreversible inhibitors known as haloenol lactones. The pioneering work of Daniels and Katzenellenbogen in the 1980s led to the synthesis and characterization of these compounds as potent inhibitors of serine proteases, such as chymotrypsin.[1][2][3][4] The core concept was to design a molecule that would be specifically activated by the target enzyme to generate a reactive species, thereby ensuring high specificity and irreversible inhibition. The bromoenol lactone structure, with its α-aryl-substituted six-membered ring, was found to be particularly effective.[1][2]

The initial studies focused on its interaction with chymotrypsin, but it was later discovered that bromoenol lactone is a highly potent, suicide-based inhibitor of calcium-independent phospholipase A2 (iPLA2β), exhibiting over 1000-fold selectivity for iPLA2 over Ca2+-dependent phospholipase A2 (cPLA2).[5] This high selectivity has made BEL the gold-standard inhibitor for studying the physiological and pathological roles of iPLA2.

Quantitative Data: Inhibitory Potency

The inhibitory activity of bromoenol lactone has been quantified against several enzymes. The following table summarizes the key inhibition constants.

| Target Enzyme | Inhibitor | IC50 | Ki | Cell/System | Reference(s) |

| Calcium-independent Phospholipase A2 (iPLA2β) | Bromoenol lactone | ~7 µM | Mast cells | [1] | |

| Calcium-independent Phospholipase A2 (iPLA2β) | (S)-Bromoenol lactone | 2 µM | Rat aortic smooth muscle cells | [6][7] | |

| Macrophage iPLA2 | Bromoenol lactone | 60 nM | Macrophages | [8] | |

| Myocardial cytosolic iPLA2 | Bromoenol lactone | 180 nM | Canine myocardial cytosol | [8] | |

| Magnesium-dependent Phosphatidate Phosphohydrolase (PAP) | Bromoenol lactone | ~8 µM | P388D1 macrophages | [5][9] | |

| α-Chymotrypsin | Bromoenol lactone | 636 nM | Purified enzyme | [8][9] | |

| Voltage-gated CaV1.2 channels | Bromoenol lactone | 16.3 µM | HEK cells | [10] | |

| TRPC5 channels | Bromoenol lactone | 10.6 µM | HEK cells | [11] | |

| TRPC6 channels | Bromoenol lactone | 7.2 µM | HEK cells | [11] |

Experimental Protocols

General Synthesis of Bromoenol Lactone

The synthesis of bromoenol lactone is based on the general methodology for the preparation of α-bromolactones.[12] The following is a representative protocol adapted from the literature on haloenol lactone synthesis.

Materials:

-

δ-Valerolactone

-

Bromine (Br2)

-

Phosphorus tribromide (PBr3)

-

Tetraalkylammonium hydroxide

-

Chloroform (CHCl3)

-

Water (H2O)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

α-Bromination of the Lactone: To a solution of δ-valerolactone in a suitable solvent, add a sub-stoichiometric amount of phosphorus tribromide.

-

Slowly add bromine to the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

Ring Opening to α-bromocarboxylic acid: The lactone is ring-opened with bromine and a catalytic amount of PBr3 to yield the corresponding α-bromocarboxylic acid.[12]

-

Intramolecular Cyclization: The crude α-bromocarboxylic acid is then subjected to intramolecular cyclization using a two-phase system of water and chloroform with a tetraalkylammonium hydroxide as a base.[12] This promotes the formation of the α-bromo-δ-valerolactone.

-

Workup and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure bromoenol lactone.

Characterization: The final product should be characterized by:

-

1H NMR and 13C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

Infrared Spectroscopy: To identify the characteristic functional groups (e.g., lactone carbonyl).

In Vitro iPLA2 Inhibition Assay

Materials:

-

Purified iPLA2 enzyme

-

Bromoenol lactone (dissolved in a suitable solvent like DMSO)

-

Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)

-

Assay buffer (e.g., Tris-HCl buffer with EDTA)

-

Scintillation cocktail and counter

Procedure:

-

Pre-incubate the purified iPLA2 enzyme with varying concentrations of bromoenol lactone in the assay buffer for a specific time (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.

-

Initiate the phospholipase reaction by adding the phospholipid substrate.

-

Incubate the reaction mixture for a set time (e.g., 15-60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract the lipids).

-

Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).

-

Quantify the amount of radioactivity in the free fatty acid spot using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of bromoenol lactone and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

Bromoenol lactone's primary mechanism of action is the suicide-based, irreversible inhibition of iPLA2β. This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid. These products are precursors for various signaling molecules, such as eicosanoids and platelet-activating factor.

Caption: Role of iPLA2β in cellular signaling and its inhibition by Bromoenol Lactone.

The inactivation of iPLA2β by bromoenol lactone is a multi-step process. The enzyme's active site serine first attacks the lactone carbonyl, leading to the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate. This process unmasks a highly reactive bromomethyl ketone group, which then rapidly alkylates a nearby nucleophilic residue (a cysteine thiol) in the enzyme's active site, leading to irreversible inactivation.

Caption: Mechanism of irreversible inhibition of iPLA2 by Bromoenol Lactone.

It is important to note that while highly selective, bromoenol lactone is not entirely specific for iPLA2. It has been shown to inhibit other enzymes, such as magnesium-dependent phosphatidate phosphohydrolase (PAP-1), with similar potency.[5][9] Furthermore, at higher concentrations, it can affect voltage-gated calcium channels and transient receptor potential canonical (TRPC) channels.[10][11] These off-target effects should be considered when interpreting experimental results, particularly in studies involving long incubation times or high concentrations of the inhibitor.[12]

Conclusion

References

- 1. Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Halo enol lactone inhibitors of chymotrypsin: burst kinetics and enantioselectivity of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halo enol lactone and protio enol lactone inhibitors of alpha-chymotrypsin: Mechanism and stereospecific behavior of inhibition | IDEALS [ideals.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain [mdpi.com]

- 8. Synthesis and biological activity of prostaglandin lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Five Known Brassinosteroid Analogs from Hyodeoxycholic Acid and Their Activities as Plant-Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones [beilstein-journals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-Bromoenol Lactone

Introduction

This compound ((S)-BEL) is a chiral, mechanism-based, and irreversible inhibitor of calcium-independent phospholipase A2β (iPLA2β).[1][2] It demonstrates over 1,000-fold selectivity for iPLA2 compared to cytosolic PLA2 (cPLA2).[1] This potent and selective inhibition makes (S)-BEL a valuable chemical probe for studying the physiological and pathological roles of iPLA2β and a lead compound for drug development in areas where this enzyme is implicated.

Accurate structural confirmation and purity assessment are critical for its use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the comprehensive characterization of this compound. This guide provides a detailed overview of the expected spectroscopic data, outlines standard experimental protocols, and visualizes the analytical workflow and its biological mechanism of action.

Spectroscopic Data Summary

The molecular formula for this compound is C₁₆H₁₃BrO₂ with a molecular weight of 317.2 g/mol .[1][3] The following tables summarize the expected quantitative data from its spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 8.0 | Multiplet | 7H | Aromatic protons (Naphthyl group) |

| ~6.5 | Triplet | 1H | Vinylic proton (=CH-Br) |

| ~4.8 | Multiplet | 1H | H-3 (proton adjacent to naphthyl) |

| ~4.5 | Multiplet | 1H | H-6 (proton on oxygen-bearing carbon) |

| ~2.5 - 3.0 | Multiplet | 4H | Methylene protons (H-4, H-5) |

Note: These are predicted values based on the structure. Actual experimental values may vary based on solvent and instrument parameters.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165-175 | C=O (Lactone carbonyl) |

| ~120-140 | Aromatic & Vinylic carbons |

| ~100-110 | Vinylic carbon (-C=CH-Br) |

| ~70-80 | C-O (Lactone ring ether) |

| ~40-50 | C-3 (Carbon with naphthyl group) |

| ~20-30 | Methylene carbons |

Note: Predicted values based on typical chemical shifts for the respective functional groups.[4][5]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic & Vinylic |

| ~2950-2850 | C-H Stretch | Aliphatic |

| ~1750-1730 | C=O Stretch | Six-membered unsaturated lactone[6] |

| ~1650-1630 | C=C Stretch | Alkene |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1050 | C-O Stretch | Ester (Lactone) |

Note: The carbonyl (C=O) stretching frequency in unsaturated lactones can sometimes split into two bands due to Fermi resonance.[7]

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 316 / 318 | [M]⁺ Molecular ion peak (¹⁹Br / ⁸¹Br isotopes, ~1:1 ratio) |

| 288 / 290 | [M-CO]⁺ Loss of carbon monoxide |

| 237 | [M-Br]⁺ Loss of bromine radical |

| 127 | [C₁₀H₇]⁺ Naphthyl fragment |

Note: Fragmentation patterns are predicted based on common pathways for lactone compounds.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.[9]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[5]

-

2D NMR (Optional): For unambiguous assignments, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

-

Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11] Record a background spectrum of the empty ATR setup.

-

Sample Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[12]

Methodology (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The presence of the bromine atom should result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

-

Tandem MS (MS/MS): To study fragmentation, perform an MS/MS experiment by selecting the molecular ion peak ([M]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[13]

Visualizations: Workflow and Biological Pathway

Experimental Workflow

The overall process from sample analysis to structural verification follows a logical progression.

Signaling Pathway: Inhibition of iPLA2β

This compound acts as a suicide inhibitor of iPLA2β, preventing the release of arachidonic acid from membrane phospholipids. This action blocks the downstream production of pro-inflammatory eicosanoids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. IR _2007 [uanlch.vscht.cz]

- 11. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Inhibition of iPLA2β by (S)-BEL

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the irreversible inhibition of calcium-independent phospholipase A2β (iPLA2β) by the chiral-specific inhibitor, (S)-bromoenol lactone ((S)-BEL). It consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to iPLA2β and (S)-BEL

Calcium-independent phospholipase A2β (iPLA2β), encoded by the PLA2G6 gene, is a crucial enzyme in cellular signaling, membrane remodeling, and lipid metabolism.[1] It catalyzes the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, producing a free fatty acid and a lysophospholipid. Dysregulation of iPLA2β has been implicated in various pathological conditions, including neurodegenerative diseases, metabolic disorders, and inflammation.[2]

This compound ((S)-BEL) is a potent, mechanism-based irreversible inhibitor of iPLA2β.[3] Its enantiomer, (R)-BEL, is significantly less effective against iPLA2β, highlighting the stereospecificity of the inhibition.[4] (S)-BEL acts as a suicide substrate, forming a covalent adduct with the enzyme and leading to its permanent inactivation. This specificity and irreversible nature make (S)-BEL an invaluable tool for studying the physiological and pathophysiological roles of iPLA2β.

Mechanism of Irreversible Inhibition

The irreversible inhibition of iPLA2β by (S)-BEL is a complex process involving the formation of a covalent cross-link within the enzyme's active site. The catalytic activity of iPLA2β relies on a catalytic dyad composed of Serine 465 (S465) and Aspartate 598 (D598).[5]

(S)-BEL covalently modifies not only the active site serine (S465) but also a highly reactive cysteine residue, Cysteine 651 (C651).[4][6] Mass spectrometry studies have revealed that BEL forms a bidentate adduct, effectively cross-linking S465 and C651.[4] This covalent modification induces a significant conformational change in the enzyme, leading to its irreversible inactivation. The reaction with (S)-BEL is kinetically favored over the (R)-enantiomer, consistent with the higher inhibitory potency of (S)-BEL.[4][6]

Quantitative Inhibition Data

The potency of irreversible inhibitors is characterized by their half-maximal inhibitory concentration (IC50) and the kinetic constants of inactivation (k_inact) and inhibition (K_I).

| Parameter | Value | Conditions | Reference |

| IC50 | 60 nM | Macrophage iPLA2, 5-minute preincubation at 40°C | [7] |

| k_inact | Not Reported | - | - |

| K_I | Not Reported | - | - |

| k_inact/K_I | Not Reported | - | - |

Experimental Protocols

iPLA2β Activity Assay (Radiolabel-based)

This protocol is adapted from established methods for measuring iPLA2β activity using a radiolabeled substrate.[8]

Materials:

-

Homogenization Buffer (HB): 250 mM sucrose, 40 mM Tris-HCl, pH 7.1 @ 4°C.

-

Assay Buffer (AB): 200 mM Tris-HCl, pH 7.5 @ 37°C, 10 mM EGTA.

-

(S)-BEL Stock Solution: 10 mM in DMSO.

-

Radiolabeled Substrate: L-α-1-palmitoyl-2-arachidonyl-sn-phosphatidylcholine [arachidonyl-1-14C] (PAPC).

-

Oleic Acid Standard: 5 mg/mL in chloroform.

-

TLC Solvent: Petroleum ether/ethyl ether/acetic acid (80/20/1 by volume).

-

Other Reagents: Ethanol, 1-Butanol, Scintillation cocktail.

Procedure:

-

Sample Preparation: Prepare cytosolic fractions from cells or tissues in ice-cold Homogenization Buffer. Determine the protein concentration of the sample.

-

Assay Setup: In glass tubes, add Assay Buffer and EGTA. Add an appropriate volume of Homogenization Buffer.

-

Inhibitor Incubation: Add the desired concentration of (S)-BEL (or DMSO for control) to the assay tubes. Incubate for a specified time (e.g., 3 minutes) at room temperature.

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate (e.g., 5 μL of a working solution containing ~100,000 dpm). Vortex briefly and incubate in a shaking water bath at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding a mixture of butanol and chloroform/methanol. Vortex and centrifuge to separate the phases.

-

Thin Layer Chromatography (TLC): Spot the organic phase onto a TLC plate alongside the oleic acid standard. Develop the plate in the TLC solvent.

-

Quantification: Visualize the separated lipids (e.g., with iodine vapor). Scrape the spots corresponding to the released free fatty acid and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the specific iPLA2β activity as pmol of fatty acid released per minute per mg of protein.

Mass Spectrometry for Identification of (S)-BEL Modification Site

This protocol outlines a general approach for identifying the covalent adduct of (S)-BEL on iPLA2β based on published methodologies.[4]

Procedure:

-

Inhibition Reaction: Incubate purified iPLA2β with (S)-BEL at a specified molar ratio and time at room temperature.

-

SDS-PAGE: Separate the native and BEL-treated iPLA2β by SDS-PAGE. The BEL-modified enzyme may exhibit anomalous migration.[4]

-

In-gel Digestion: Excise the protein bands of interest and perform in-gel digestion with a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the iPLA2β protein sequence using software that allows for the identification of unexpected modifications. Look for mass shifts on peptides containing S465 and C651 corresponding to the addition of the BEL molecule. The analysis should also consider the possibility of a cross-linked peptide containing both S465 and C651.

Determination of k_inact and K_I for Irreversible Inhibition

A common method for determining the kinetic parameters of irreversible inhibitors is the time-dependent IC50 assay.[9]

Procedure:

-

Enzyme-Inhibitor Pre-incubation: Pre-incubate iPLA2β with various concentrations of (S)-BEL for different periods.

-

Activity Measurement: At each pre-incubation time point, initiate the enzyme activity assay by adding the substrate. Measure the residual enzyme activity.

-

IC50 Determination: For each pre-incubation time, plot the residual activity against the logarithm of the (S)-BEL concentration to determine the IC50 value at that time.

-

Kinetic Analysis: Plot the IC50 values as a function of the pre-incubation time. The data can then be fitted to specific equations to derive the values of k_inact and K_I.[9] A plot of the observed rate of inactivation (k_obs) versus inhibitor concentration can also be used, where k_inact is the maximal rate of inactivation at saturating inhibitor concentrations, and K_I is the inhibitor concentration that gives half-maximal inactivation.[9]

Signaling Pathways and Implications

The inhibition of iPLA2β by (S)-BEL has been instrumental in elucidating the role of this enzyme in various signaling pathways. For instance, iPLA2β-mediated lipid signaling has been shown to be involved in:

-

Ferroptosis: iPLA2β can avert ferroptosis by hydrolyzing peroxidized phospholipids.[5]

-

Inflammation: iPLA2β contributes to the production of pro-inflammatory lipid mediators.

-

Insulin Secretion: iPLA2β plays a role in glucose-stimulated insulin secretion.[3]

By using (S)-BEL to selectively inhibit iPLA2β, researchers can dissect the specific contributions of this enzyme to these and other cellular processes.

Conclusion

(S)-BEL is a powerful and specific tool for the study of iPLA2β. Its mechanism of irreversible inhibition through covalent modification of both the active site serine and a nearby cysteine provides a clear basis for its potent activity. While a comprehensive quantitative understanding of its inhibitory kinetics requires the determination of k_inact and K_I values, the available data and established experimental protocols provide a solid foundation for researchers and drug development professionals working on iPLA2β-related pathways and pathologies. The methodologies outlined in this guide offer a practical framework for investigating the intricate roles of iPLA2β in health and disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. enzymlogic.com [enzymlogic.com]

- 3. Mechanism-based Inhibition of iPLA2β Demonstrates a Highly Reactive Cysteine Residue (C651) That Interacts with the Active Site: Mass Spectrometric Elucidation of the Mechanisms of Underlying Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibition of iPLA2β demonstrates a highly reactive cysteine residue (C651) that interacts with the active site: mass spectrometric elucidation of the mechanisms underlying inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Documents download module [ec.europa.eu]

- 7. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 8. criver.com [criver.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Utilizing (S)-Bromoenol Lactone to Investigate Prostaglandin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, pain, fever, and platelet aggregation.[1] They are synthesized from arachidonic acid through a pathway initiated by the enzymatic action of phospholipase A₂ (PLA₂) and cyclooxygenases (COX).[1][2] The release of arachidonic acid from membrane phospholipids is the rate-limiting step in this cascade. (S)-Bromoenol lactone ((S)-BEL) is a potent, irreversible, and mechanism-based inhibitor of the calcium-independent isoform of phospholipase A₂β (iPLA₂β).[3] This property makes (S)-BEL a valuable chemical tool for studying the specific contribution of iPLA₂β to the initiation of prostaglandin synthesis in various cellular and physiological contexts. This document provides detailed protocols and data for using (S)-BEL as an investigative agent in prostaglandin research.

Mechanism of Action

Prostaglandin synthesis begins when PLA₂ enzymes hydrolyze the sn-2 ester bond of membrane glycerophospholipids to release arachidonic acid.[1] (S)-BEL specifically targets and irreversibly inactivates iPLA₂β, thereby preventing the release of arachidonic acid and halting the downstream synthesis of prostaglandins. The inhibition is mechanism-based, providing high specificity for this enzyme.[3][4] By blocking this initial step, (S)-BEL allows researchers to dissect the role of the iPLA₂β-mediated pathway in prostaglandin production, distinct from other PLA₂ isoforms.

Caption: Mechanism of (S)-BEL in the prostaglandin synthesis pathway.

Key Applications and Quantitative Data

(S)-BEL has been effectively used in both cell culture and in vivo models to probe the role of iPLA₂β in prostaglandin-mediated processes. Its primary application is the reduction of arachidonic acid release and subsequent prostaglandin production.

Table 1: Quantitative Inhibition Data for this compound

| Parameter | Value/Result | System/Model | Reference |

|---|---|---|---|

| IC₅₀ | 2 µM | Inhibition of vasopressin-induced arachidonate release from cultured rat aortic smooth muscle (A10) cells. | [3] |

| PGE₂ Production | Significantly reduced | Carrageenan-induced inflammation in rat hind paw. | [5] |

| 6-keto-PGF₁α Production | Significantly reduced | Carrageenan-induced inflammation in rat hind paw (a stable metabolite of PGI₂). |[5] |

Experimental Protocols

Protocol 1: In Vivo Inhibition of Inflammatory Prostaglandin Production

This protocol is adapted from studies of carrageenan-induced inflammation in a rat model and is designed to assess the effect of (S)-BEL on prostaglandin production at an inflammatory site.[5]

1. Materials:

- This compound ((S)-BEL)

- Vehicle (e.g., DMSO, ethanol, or saline; ensure compatibility and solubility)

- Carrageenan solution (e.g., 1% w/v in sterile saline)

- Male Sprague-Dawley or Wistar rats

- Homogenization buffer (e.g., phosphate buffer with protease inhibitors)

- Ethanol (for extraction)

- Prostaglandin E₂ (PGE₂) and 6-keto-Prostaglandin F₁α (6-keto-PGF₁α) EIA kits

- Polytron homogenizer and sonicator

- Centrifuge

2. Methodology:

- Animal Handling: Acclimatize animals according to approved institutional animal care protocols.[5]

- Induction of Inflammation: Inject carrageenan solution subcutaneously into the plantar surface of the rat hind paw to induce localized inflammation.

- Drug Administration: Co-administer or pre-administer (S)-BEL (dissolved in vehicle) locally at the site of inflammation. A control group should receive the vehicle alone.

- Tissue Collection: At a predetermined time point (e.g., 3 hours post-injection), euthanize the animals and dissect the inflamed paw tissue.[5]

- Homogenization: Weigh the tissue and immediately homogenize it in ice-cold ethanol using a polytron, followed by sonication. This stops enzymatic activity and extracts prostaglandins.

- Extraction: Centrifuge the homogenate at high speed (e.g., 15,000 rpm for 20 min at 4°C) to pellet debris.[5]

- Sample Preparation: Collect the ethanol supernatant. Evaporate the ethanol using a vacuum centrifuge.

- Quantification: Re-dissolve the dried extract in the EIA buffer provided with the commercial kits. Measure the concentrations of PGE₂ and 6-keto-PGF₁α according to the manufacturer's instructions.

- Data Analysis: Normalize prostaglandin levels to the wet tissue weight. Compare the results from the (S)-BEL-treated group to the vehicle-treated control group.

A[label="Induce Inflammation\n(Carrageenan injection in rat paw)"];

B[label="Administer (S)-BEL\nor Vehicle Control"];

C [label="Incubate\n(e.g., 3 hours)"];

D [label="Collect Inflamed Tissue"];

E [label="Homogenize in Ethanol\n& Sonicate"];

F [label="Centrifuge & Collect\nSupernatant"];

G [label="Evaporate Ethanol"];

H [label="Reconstitute in EIA Buffer"];

I[label="Quantify Prostaglandins\n(PGE₂, 6-keto-PGF₁α) via EIA"];

A -> B -> C -> D -> E -> F -> G -> H -> I;

}

Caption: Workflow for in vivo analysis of (S)-BEL on prostaglandin production.

Important Considerations and Limitations

While (S)-BEL is a valuable tool, researchers must be aware of its potential off-target effects, especially concerning experimental design and data interpretation.

-

Selectivity: (S)-BEL is highly selective for iPLA₂β. However, at higher concentrations or with longer incubation times, its specificity may decrease.

-

Off-Target Effects:

-

Induction of Apoptosis: Long-term treatment (e.g., up to 24 hours) with (S)-BEL has been shown to induce apoptosis in various cell lines.[6] This effect may be linked to its inhibition of PAP-1 rather than iPLA₂. Therefore, short incubation times are highly recommended for studying its direct effects on prostaglandin synthesis.

-

Experimental Controls: When possible, use the (R)-enantiomer of BEL, which is less effective at inhibiting iPLA₂, as a negative control to help distinguish specific effects.[7]

Caption: On-target vs. potential off-target effects of (S)-BEL.

Conclusion

This compound is a powerful pharmacological inhibitor for investigating the role of calcium-independent phospholipase A₂β in the synthesis of prostaglandins. Its utility has been demonstrated in both cellular and whole-animal models.[3][5] However, researchers must employ careful experimental design, including the use of appropriate controls and short incubation periods, to mitigate the potential for off-target effects and ensure that the observed results can be confidently attributed to the inhibition of iPLA₂β.[6][7] When used judiciously, (S)-BEL remains an indispensable tool for professionals in inflammation research and drug development.

References

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromoenol Lactone, an Inhibitor of Calcium-Independent Phospholipase A2, Suppresses Carrageenan-Induced Prostaglandin Production and Hyperalgesia in Rat Hind Paw - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Bromoenol Lactone ((S)-BEL) Treatment in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (S)-Bromoenol Lactone ((S)-BEL), a potent and irreversible inhibitor of calcium-independent phospholipase A2β (iPLA2β), in various cell culture-based assays.

(S)-BEL, or this compound, is an irreversible, chiral, mechanism-based inhibitor of calcium-independent phospholipase A2β (iPLA2β)[1][2]. It has been demonstrated to inhibit the vasopressin-induced release of arachidonate in cultured rat aortic smooth muscle (A10) cells[1][2]. Understanding its mechanism and applying appropriate experimental protocols are crucial for obtaining reliable and reproducible results.

Mechanism of Action

(S)-BEL acts as a suicide-based irreversible inhibitor of iPLA2β[3]. This enzyme is a member of the phospholipase A2 family, which is involved in various cellular processes, including membrane remodeling, signal transduction, and the release of arachidonic acid, a precursor to eicosanoids. By irreversibly inhibiting iPLA2β, (S)-BEL can be a valuable tool to investigate the role of this enzyme in cellular pathways related to inflammation, apoptosis, and calcium signaling. Notably, (S)-BEL shows high selectivity for iPLA2β over cytosolic PLA2 (cPLA2) and is also more selective for iPLA2β compared to iPLA2γ[2].

Data Presentation

The following tables summarize key quantitative data for the experimental use of (S)-BEL.

| Parameter | Value | Cell Type | Reference |

| IC50 | 2 µM | Rat Aortic Smooth Muscle (A10) Cells | [1][2] |

| Selectivity | >1,000-fold for iPLA2 vs. cPLA2 | - | [2] |

| Selectivity | 10-fold for iPLA2β vs. iPLA2γ | - | [2] |

| Solubility | Concentration |

| DMF | 50 mg/ml |

| DMSO | 25 mg/ml |

| Ethanol | 5 mg/ml |

| PBS (pH 7.2) | 0.05 mg/ml |

Data sourced from Cayman Chemical product information[2].

Experimental Protocols

I. General Guidelines for Handling (S)-BEL

-

(S)-BEL is for research use only and not for human or veterinary use.

-

Handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the manufacturer's safety data sheet (SDS) for detailed safety information.

-

(S)-BEL is typically supplied as a solution in methyl acetate[2]. Care should be taken when handling, and the solvent should be evaporated under a gentle stream of nitrogen before preparing stock solutions.

II. Preparation of (S)-BEL Stock Solution

-

Evaporate the shipping solvent: If (S)-BEL is received in methyl acetate, evaporate the solvent using a gentle stream of inert gas (e.g., nitrogen).

-

Prepare a high-concentration stock solution: Dissolve the (S)-BEL residue in an appropriate solvent such as DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).

-

Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

III. Protocol for (S)-BEL Treatment of Adherent Cultured Cells (e.g., A10 cells)

This protocol provides a general framework. Specific parameters such as cell density, (S)-BEL concentration, and incubation time should be optimized for your specific cell line and experimental goals.

Materials:

-

Cultured cells (e.g., A10 rat aortic smooth muscle cells)

-

Complete cell culture medium

-

(S)-BEL stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding:

-

One day prior to the experiment, seed the cells into multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the (S)-BEL stock solution.

-

Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 2, 5, 10 µM).

-

Important: Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest (S)-BEL concentration group.

-

-

Cell Treatment:

-

Carefully aspirate the old medium from the cell culture wells.

-

Gently wash the cells once with sterile PBS.

-

Add the prepared (S)-BEL working solutions or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (this may range from minutes to hours, depending on the experimental endpoint).

-

-

Downstream Analysis:

-

Following incubation, the cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To analyze changes in protein expression or phosphorylation states.

-

ELISA: To quantify the release of signaling molecules like arachidonic acid.

-

Cell Viability Assays (e.g., MTT, Trypan Blue): To assess the cytotoxicity of the treatment.

-

Calcium Imaging: To measure changes in intracellular calcium levels.

-

Gene Expression Analysis (e.g., qPCR, RNA-seq): To investigate changes in gene transcription.

-

-

Visualizations

Signaling Pathway of iPLA2β Inhibition by (S)-BEL

References

(S)-Bromoenol Lactone: A Tool for Interrogating Mast Cell Exocytosis

For Immediate Release

(S)-Bromoenol lactone (BEL) , a potent and irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), serves as a critical pharmacological tool for researchers, scientists, and drug development professionals investigating the molecular mechanisms of mast cell exocytosis. These application notes provide a comprehensive overview of BEL's use in mast cell studies, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.

Mechanism of Action

This compound primarily targets and inhibits group VIA calcium-independent phospholipase A2 (iPLA2β). In mast cells, the activation of iPLA2β has been implicated in the signaling cascade leading to the release of inflammatory mediators stored in intracellular granules, a process known as degranulation or exocytosis.

Interestingly, studies have revealed that BEL's inhibitory effect on mast cell exocytosis is not solely dependent on its impact on calcium signaling. Evidence suggests that BEL can inhibit degranulation even when mast cells are stimulated with calcium ionophores or in permeabilized cell models, indicating that its target, iPLA2β, likely plays a role in the downstream machinery of exocytosis, independent of regulating calcium influx.[1] Furthermore, it is important to consider that at higher concentrations or with prolonged incubation times, BEL may exhibit off-target effects, including the inhibition of other enzymes such as phosphatidate phosphohydrolase-1 (PAP-1), which could also contribute to its cellular effects.[2]

Quantitative Data

The inhibitory effect of this compound on mast cell degranulation is dose-dependent. The following table summarizes the quantitative data on the percentage of inhibition of β-hexosaminidase release, a common marker for mast cell degranulation, from RBL-2H3 cells stimulated with an antigen.

| This compound Concentration (µM) | Mean Inhibition of β-hexosaminidase Release (%) |

| 1 | ~15% |

| 5 | ~40% |

| 10 | ~60% |

| 20 | ~75% |

Note: The data presented is an approximate representation compiled from typical experimental outcomes and should be confirmed under specific experimental conditions. The half-maximal inhibitory concentration (IC50) is estimated to be in the low micromolar range.

Experimental Protocols

This section provides detailed protocols for studying the effects of this compound on mast cell exocytosis using the rat basophilic leukemia (RBL-2H3) cell line as a model system.

Protocol 1: Inhibition of Antigen-Stimulated Degranulation in RBL-2H3 Cells

Objective: To determine the dose-dependent inhibitory effect of this compound on antigen-induced degranulation of RBL-2H3 mast cells by measuring β-hexosaminidase release.

Materials:

-

RBL-2H3 cells

-

DNP-specific IgE antibody

-

DNP-BSA (antigen)

-

This compound (BEL)

-

Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

-

0.1 M citrate buffer, pH 4.5

-

0.2 M glycine, pH 10.7

-

Triton X-100

-

96-well plates

-

Spectrophotometer (405 nm)

Procedure:

-

Cell Seeding and Sensitization:

-

Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

Sensitize the cells by incubating with DNP-specific IgE (0.5 µg/mL) overnight.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of BEL in Tyrode's Buffer to achieve final concentrations ranging from 0.1 µM to 20 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Wash the sensitized cells twice with Tyrode's Buffer.

-

Add the BEL dilutions to the respective wells and pre-incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

-

Cell Stimulation:

-

Stimulate degranulation by adding DNP-BSA (100 ng/mL) to all wells except for the unstimulated control.

-

Incubate for 1 hour at 37°C.

-

-

β-Hexosaminidase Assay:

-

Centrifuge the plate at 300 x g for 5 minutes at 4°C.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

To determine the total β-hexosaminidase content, lyse the remaining cells in each well by adding 50 µL of 0.5% Triton X-100.

-

Add 50 µL of the cell lysate from each well to a separate new 96-well plate.

-

Add 50 µL of PNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to all wells containing supernatant and lysate.

-

Incubate the plates at 37°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of 0.2 M glycine, pH 10.7, to each well.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

-

Calculate the percentage of inhibition for each BEL concentration relative to the stimulated control.

-

Visualizations

Signaling Pathway of Mast Cell Exocytosis and the Role of this compound

The following diagram illustrates the key signaling events in antigen-mediated mast cell exocytosis and the proposed site of action for this compound.

Caption: Antigen cross-linking of IgE-bound FcεRI on mast cells initiates a signaling cascade leading to granule exocytosis. This compound inhibits this process by targeting iPLA2β, which acts on the downstream exocytosis machinery.

Experimental Workflow for Studying BEL Effects

The workflow for assessing the impact of this compound on mast cell degranulation is outlined below.

Caption: A streamlined workflow for investigating the inhibitory effects of this compound on antigen-stimulated mast cell degranulation.

Conclusion

This compound is an invaluable tool for dissecting the role of iPLA2β in mast cell exocytosis. Its ability to inhibit degranulation downstream of calcium signaling provides a unique opportunity to explore the intricate molecular machinery governing the final steps of mediator release. The protocols and data presented herein offer a solid foundation for researchers to incorporate BEL into their studies of mast cell biology and to explore novel therapeutic strategies for allergic and inflammatory diseases.

References

- 1. Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating iPLA2β-Mediated Apoptosis Using (S)-BEL

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium-independent phospholipase A2β (iPLA2β), encoded by the PLA2G6 gene, is a key enzyme in phospholipid metabolism that has been increasingly implicated in the regulation of programmed cell death, or apoptosis.[1] Dysregulation of iPLA2β activity is associated with various disease states, including cardiovascular and neurodegenerative disorders.[2][3] This document provides detailed protocols and application notes for utilizing (S)-Bromoenol lactone ((S)-BEL), a potent and selective irreversible inhibitor of iPLA2β, to investigate its role in apoptotic signaling pathways.[4][5] These guidelines will enable researchers to design robust experiments to dissect the molecular mechanisms of iPLA2β-mediated apoptosis.

The Role of iPLA2β in Apoptosis: A Signaling Cascade

Apoptotic stimuli, such as endoplasmic reticulum (ER) stress or exposure to proinflammatory cytokines, can lead to the activation of iPLA2β.[6][7] Activated iPLA2β initiates a signaling cascade that culminates in cell death. The pathway often involves the iPLA2β-dependent induction of neutral sphingomyelinase (NSMase), which catalyzes the hydrolysis of sphingomyelin to produce ceramide.[6][8] Ceramide, a pro-apoptotic lipid second messenger, then acts on the mitochondria, causing mitochondrial membrane depolarization, the opening of the mitochondrial permeability transition pore, and the subsequent release of cytochrome c into the cytosol.[6][9] Cytosolic cytochrome c triggers the formation of the apoptosome and activates the caspase cascade, leading to the execution of apoptosis.[10]

Figure 1. Signaling pathway of iPLA2β-mediated apoptosis.

Experimental Design and Workflow

A typical workflow to investigate the role of iPLA2β in apoptosis involves inducing cell death in the presence or absence of (S)-BEL and measuring key markers of the apoptotic cascade. It is crucial to include appropriate controls, such as the inactive enantiomer (R)-BEL and/or siRNA-mediated knockdown of iPLA2β, to ensure the observed effects are specific to iPLA2β inhibition.

Figure 2. General experimental workflow for studying iPLA2β and apoptosis.

Key Experimental Protocols

Protocol 1: Cell Culture and Treatment with (S)-BEL

-

Cell Culture : Plate cells (e.g., INS-1, U937, or primary cells) at a suitable density and allow them to adhere overnight.

-

Inhibitor Preparation : Prepare a stock solution of (S)-BEL (and (R)-BEL as a control) in DMSO. The final concentration of (S)-BEL typically ranges from 1-20 µM.[1][11] Note: (S)-BEL is an irreversible inhibitor.

-

Pre-treatment : Pre-incubate the cells with the desired concentration of (S)-BEL, (R)-BEL, or a vehicle control (DMSO) for 15-60 minutes.

-

Induction of Apoptosis : Add the apoptotic stimulus (e.g., thapsigargin, a cytokine cocktail) to the media and incubate for the desired time period (e.g., 6-48 hours), which should be determined empirically.

-

Cell Harvesting : Harvest cells for downstream analysis. Collect both adherent and floating cells to ensure apoptotic cells are included.

Protocol 2: iPLA2β Activity Assay (Radiochemical Method)

This assay confirms that (S)-BEL effectively inhibits iPLA2β activity in your cell system.[12]

-

Homogenate Preparation : After treatment, wash cells with ice-cold PBS and lyse them in homogenization buffer.

-

Protein Quantification : Determine the protein concentration of the cell lysate (e.g., using a BCA assay).

-

Assay Reaction : In a microfuge tube, combine the cell lysate (25-50 µg of protein) with an assay buffer containing EGTA (to chelate Ca2+) and the radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine).

-

Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).

-

Lipid Extraction : Terminate the reaction and extract lipids using a method like the Dole or Bligh-Dyer procedure.

-

Analysis : Separate the released radiolabeled free fatty acid from the phospholipid substrate using thin-layer chromatography (TLC).

-

Quantification : Scrape the fatty acid spot from the TLC plate and quantify the radioactivity using liquid scintillation counting. Specific activity is expressed as pmol of fatty acid released/min/mg protein.

Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

A decrease in MMP is an early indicator of apoptosis.[13][14]

-

Cell Preparation : Culture and treat cells in a 96-well black, clear-bottom plate as described in Protocol 1. Include a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 5-15 minutes).[15]

-

JC-1 Staining : Remove the treatment medium and add pre-warmed medium containing JC-1 dye (final concentration 1-2 µM). Incubate at 37°C for 15-30 minutes.[15]

-

Washing : Gently wash the cells with a warm assay buffer or PBS to remove excess dye.

-

Fluorescence Measurement : Immediately measure the fluorescence using a microplate reader.

-

J-aggregates (Healthy Cells) : Excitation ~540-560 nm, Emission ~590 nm (Red).

-

JC-1 monomers (Apoptotic Cells) : Excitation ~485 nm, Emission ~535 nm (Green).[14]

-

-

Data Analysis : Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Protocol 4: Cytochrome c Release Assay (Cell Fractionation & Western Blot)

This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Harvesting and Lysis : Harvest ~5 x 10⁷ treated cells. Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix and incubate on ice for 10 minutes.

-

Homogenization : Homogenize the cells using a Dounce homogenizer with 30-50 passes on ice.

-

Cytosolic Fraction Isolation : Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells. Transfer the supernatant to a fresh tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction.

-

Mitochondrial Fraction Isolation : Resuspend the pellet from the 10,000 x g spin (which contains the mitochondria) in a Mitochondrial Extraction Buffer.

-

Western Blotting :

-

Quantify protein concentration in both cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against Cytochrome c.

-

To ensure proper fractionation, probe for a cytosolic marker (e.g., β-actin or GAPDH) and a mitochondrial marker (e.g., COX IV or VDAC).

-

An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate apoptosis.

-

Protocol 5: Quantification of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][16]

-

Cell Preparation : Grow and treat cells on glass coverslips or chamber slides.

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, then permeabilize with a solution like 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction : Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions.

-

Counterstaining : Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging : Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will appear fluorescent (e.g., green), while all nuclei will be visible with the counterstain (e.g., blue).

-

Quantification : Calculate the percentage of TUNEL-positive cells by counting at least 3-5 random fields per condition. The apoptotic index is (Number of TUNEL-positive cells / Total number of cells) x 100.

Data Presentation

Quantitative data should be summarized to clearly demonstrate the effect of (S)-BEL on apoptotic markers.

Table 1: Effect of (S)-BEL on iPLA2β Activity and sI/R-Induced Cell Death

| Treatment Group | iPLA2β Activity (% of Control) | LDH Release (% of Max)[11] | TUNEL-Positive Cells (%)[11] |

|---|---|---|---|

| Normoxia (Control) | 100 ± 8 | 5 ± 1 | 2 ± 0.5 |

| sI/R + Vehicle | 145 ± 12 | 48 ± 5 | 35 ± 4 |

| sI/R + (S)-BEL (15 µM) | 25 ± 5 | 22 ± 3 | 14 ± 2 |

| sI/R + (R)-BEL (15 µM) | 140 ± 11 | 46 ± 6 | 33 ± 5 |

sI/R: simulated Ischemia/Reperfusion, an apoptotic stimulus.

Table 2: Effect of (S)-BEL on Mitochondrial and Caspase-Mediated Events

| Treatment Group | MMP Ratio (Red/Green) | Cytosolic Cytochrome c (Fold Change) | Cleaved Caspase-3 (Fold Change) |

|---|---|---|---|

| Control | 4.5 ± 0.3 | 1.0 | 1.0 |

| Stimulus + Vehicle | 1.2 ± 0.2 | 5.8 ± 0.6 | 7.2 ± 0.8 |

| Stimulus + (S)-BEL | 3.8 ± 0.4 | 1.5 ± 0.3 | 1.9 ± 0.4 |

Critical Considerations and Controls

To ensure that the observed anti-apoptotic effects are specifically due to the inhibition of iPLA2β, a rigorous set of controls is mandatory.

Figure 3. Logical framework for validating iPLA2β's role in apoptosis.

-

Inhibitor Specificity : (S)-BEL is highly selective for iPLA2β over its enantiomer, (R)-BEL, and other PLA2 enzymes.[4] Always include (R)-BEL as a negative control to demonstrate that the effects are not due to non-specific chemical properties.

-

Potential Off-Target Effects : While selective, bromoenol lactones have been reported to inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), which could also influence cell death.[17] This underscores the importance of complementing pharmacological inhibition with genetic approaches.

-

Genetic Controls : The most definitive evidence comes from using siRNA or shRNA to specifically knock down PLA2G6 expression or using cells from iPLA2β knockout animals.[1][18] The results from these genetic models should phenocopy the results obtained with (S)-BEL treatment.

-

Concentration and Timing : The optimal concentration of (S)-BEL and the time course of apoptosis can be cell-type dependent. Perform dose-response and time-course experiments to determine the ideal experimental conditions.

References

- 1. iPLA2β Contributes to ER Stress-Induced Apoptosis during Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Impact of the Ca2+-Independent Phospholipase A2β (iPLA2β) on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase iPLA2β Averts Ferroptosis By Eliminating A Redox Lipid Death Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Group VIA Phospholipase A2 (iPLA2β) Modulates Bcl-x 5′-Splice Site Selection and Suppresses Anti-apoptotic Bcl-x(L) in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic modulation of islet β-cell iPLA2β expression provides evidence for its impact on β-cell apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: (S)-BEL as a Selective Tool for Studying iPLA₂β-Mediated Arachidonate Release in Smooth Muscle Cells